2-Amino-6-nitrobenzoic acid

Descripción

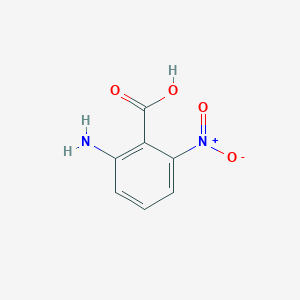

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYLHNARFFORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198594 | |

| Record name | Benzoic acid, 2-amino-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50573-74-5 | |

| Record name | 2-Amino-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50573-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50573-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-nitrobenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-nitrobenzoic Acid

Core Physicochemical Properties

This compound, also known as 6-nitroanthranilic acid, is a light yellow crystalline powder.[1] Its molecular structure, featuring amino, nitro, and carboxylic acid functional groups on a benzene ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50573-74-5 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 180-186 °C | [1] |

| Purity | ≥97% | [2] |

| Solubility | Insoluble in water. Soluble in polar aprotic solvents like DMF, DMSO, and NMP, and to a lesser extent in alcohols like methanol and ethanol. | [4][5] |

| InChI Key | GGKYLHNARFFORH-UHFFFAOYSA-N | [3] |

| SMILES | Nc1cccc(c1C(O)=O)=O |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability and cost of starting materials, as well as desired yield and purity. Common methods include the reduction of 2,6-dinitrobenzoic acid and the ammonolysis of 2-halo-6-nitrobenzoic acid.[6][7]

Synthesis via Reduction of 2,6-Dinitrobenzoic Acid

A prevalent method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid.[7] This approach is favored for its potential for high yields.[7]

Caption: Synthesis pathway of this compound.

Experimental Protocol: Reduction of 2,6-Dinitrobenzoic Acid

This protocol is based on the general method described in patent literature.[7]

-

Reaction Setup: In a reaction vessel suitable for reflux, a mixture of an alcohol (e.g., methanol) and water is prepared.

-

Addition of Reactants: 2,6-Dinitrobenzoic acid is added to the solvent mixture.

-

Introduction of Reducing Agent: A reducing agent, such as an alkali metal hydrosulfide (e.g., sodium hydrosulfide), is carefully introduced to the mixture.[7]

-

Heating: The reaction mixture is heated to a temperature range of 60 °C to 95 °C, with 65 °C being a specific example, and maintained at reflux.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled. The product can then be isolated through acidification to precipitate the this compound, followed by filtration, washing, and drying.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Amino Group (-NH₂): This basic group can be protonated in acidic conditions, increasing the molecule's solubility.[4] It is also a nucleophile and can participate in reactions such as diazotization.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[8] It can be reduced to an amino group, opening up further synthetic possibilities.[8]

-

Carboxylic Acid Group (-COOH): This acidic group can be deprotonated in basic conditions to form a carboxylate salt, which enhances water solubility.[4] It can undergo typical carboxylic acid reactions like esterification and amidation.

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several fields.[1]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and potent anti-cancer agents.[1][8][9] Its derivatives have also been investigated as monoamine oxidase (MAO) inhibitors.[10][11]

-

Dyes and Pigments: The compound is used in the production of azo dyes, which are important for coloring textiles with vibrant and long-lasting colors.[1][8][9]

-

Analytical Chemistry: It can act as a reagent in analytical methods for the detection and quantification of other substances.[1][9] Its ability to form stable complexes with metal ions is also utilized in various analytical techniques.[1]

-

Material Science: This compound is utilized in formulating polymers and coatings to enhance properties like thermal stability and chemical resistance.[1][9]

-

Biochemical Research: It is employed in studying enzyme activities and metabolic pathways.[1][9]

Analytical Methods for Characterization

Several analytical techniques are employed to confirm the identity and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12][13][14] High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity.[1][15]

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general guideline for the purity assessment of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is required.[16]

-

Preparation of Mobile Phase: A common mobile phase consists of a mixture of water with 0.1% (v/v) trifluoroacetic acid (Eluent A) and acetonitrile with 0.1% (v/v) trifluoroacetic acid (Eluent B).[16] An isocratic elution with a ratio such as 65:35 (A:B) can be a starting point.[16]

-

Preparation of Standard Solutions: Accurately weigh a known amount of high-purity this compound to prepare a stock solution (e.g., 1000 µg/mL) in the mobile phase.[16] From this, create a series of working standards of varying concentrations.

-

Preparation of Sample Solution: Dissolve the this compound sample in the mobile phase to a concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 3.00 mm, 3 µm particle size).[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: A UV detector can be set at a wavelength where the compound exhibits significant absorbance, for instance, around 200 nm for general aromatic compounds.[16]

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution. The concentration and purity of the sample can be determined by comparing its peak area to the calibration curve.

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazard Statements: It may cause skin irritation, serious eye irritation, and respiratory irritation.[17]

-

Precautionary Measures:

-

Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[18][19]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

-

Preparation method of this compound - Eureka | Patsnap. [Link]

- EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google P

- CN102924314A - Preparation method of this compound - Google P

- WO2010045352A2 - Methods for producing aminonitrobenzoic acids - Google P

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

-

ANALYTICAL METHODS. [Link]

-

2-Aminocarbonyl-6-nitro-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem. [Link]

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed. [Link]

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound(50573-74-5) 1H NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

2-Amino-6-nitrobenzoic acid CAS number 50573-74-5

An In-Depth Technical Guide to 2-Amino-6-nitrobenzoic acid (CAS: 50573-74-5) for Advanced Research and Development

Introduction

This compound, also known as 6-Nitroanthranilic Acid, is a versatile organic compound that serves as a pivotal intermediate in numerous synthetic pathways.[1][2] Its unique molecular architecture, featuring a carboxylic acid, an aromatic amine, and a nitro group, makes it a highly valuable building block for creating more complex molecules.[1] This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its physicochemical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols. The insights provided herein are designed to facilitate its effective use in both academic research and industrial applications, from the synthesis of novel pharmaceuticals to the development of advanced materials.[1][3]

Physicochemical Properties and Structural Information

Understanding the fundamental properties of this compound is crucial for its application in experimental design, from selecting appropriate solvents to predicting its behavior in chemical reactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50573-74-5 | [4][5] |

| Molecular Formula | C₇H₆N₂O₄ | [2][4] |

| Molecular Weight | 182.13 g/mol | [2][4][5] |

| Appearance | Pale yellow to yellow-red crystalline powder | [6] |

| Purity | Commercially available in purities of ≥97% | [4][6] |

| Synonyms | 6-Nitroanthranilic Acid, Benzoic acid, 2-amino-6-nitro- | [2][4] |

| InChI Key | GGKYLHNARFFORH-UHFFFAOYSA-N | [2][6] |

| SMILES | O=C(O)C1=C(=O)C=CC=C1N |[4] |

Caption: Chemical structure of this compound.

Table 2: Computational Chemistry Data

| Parameter | Value | Significance | Source(s) |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 106.46 Ų | Predicts drug transport properties like membrane permeability. | [4] |

| LogP | 0.8752 | Indicates moderate lipophilicity, relevant for solubility and ADME properties. | [4] |

| Hydrogen Bond Acceptors | 4 | Relates to the molecule's ability to form hydrogen bonds, affecting solubility and binding. | [4] |

| Hydrogen Bond Donors | 2 | Relates to the molecule's ability to form hydrogen bonds. | [4] |

| Rotatable Bonds | 2 | Pertains to molecular flexibility, a factor in receptor binding. |[4] |

Synthesis Methodologies

The synthesis of this compound requires careful control of regioselectivity. Several routes have been established, with the choice of method often depending on the availability of starting materials, scalability, and desired purity.

Method A: Selective Reduction of 2,6-Dinitrobenzoic Acid

This is a common and efficient method that relies on the selective reduction of one nitro group in the presence of another. The choice of reducing agent is critical to avoid over-reduction to the diamino product.

-

Causality: Reagents like alkali metal sulfides or hydrosulfides are mild enough to selectively reduce one nitro group, which is sterically less hindered and electronically activated by the adjacent carboxylic acid group.[3] The reaction is typically performed in a mixed solvent system, such as alcohol and water, to ensure solubility of both the organic substrate and the inorganic reducing agent.[3]

Caption: Reaction scheme for selective reduction synthesis.

-

Exemplary Protocol:

-

Dissolve 2,6-dinitrobenzoic acid in a suitable alcohol (e.g., ethanol).

-

Prepare an aqueous solution of a reducing agent, such as sodium hydrosulfide (NaSH).[3]

-

Slowly add the hydrosulfide solution to the solution of the starting material at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully acidify the reaction mixture to precipitate the product.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

-

Method B: Nucleophilic Aromatic Substitution

This approach involves displacing a suitable leaving group, typically a halogen, from the aromatic ring with an amine source.

-

Causality: The reaction of 2-chloro-6-nitrobenzoic acid with concentrated ammonia is a classic example of nucleophilic aromatic substitution.[3] The presence of the electron-withdrawing nitro and carboxylic acid groups activates the ring towards nucleophilic attack. The reaction often requires a copper catalyst, elevated temperatures, and a pressure vessel to proceed at a reasonable rate.[3][7]

Core Applications in R&D

This compound is rarely the final product but rather a crucial stepping stone in multi-step syntheses across various scientific domains.[1]

Caption: Role as a central intermediate in various R&D fields.

-

Pharmaceutical Development: This compound is a key precursor in the synthesis of various pharmaceuticals. Its functional groups allow for diverse chemical modifications, making it integral to the development of anti-inflammatory and analgesic drugs.[1]

-

Dyes and Pigments: It is used in the production of azo dyes, which are significant in the textile industry for creating vibrant and durable colors.[1]

-

Analytical Chemistry: It can serve as a reagent in analytical methods. Its ability to form stable complexes with metal ions makes it useful for spectrophotometric analysis and quality control applications.[1]

-

Material Science: The compound is utilized in formulating specialized polymers and coatings, where it can enhance properties such as thermal stability and chemical resistance.[1]

-

Biochemical Research: It is employed in studies related to enzyme activities and metabolic pathways, aiding in the fundamental understanding of biological processes.[1]

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized or procured this compound. A typical workflow involves chromatographic separation followed by spectroscopic analysis.

Caption: A standard workflow for analytical characterization.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound.

-

Self-Validating Protocol:

-

System: A reverse-phase (RP) HPLC system with a C18 column.[8]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier.[8] For standard UV detection, 0.1% phosphoric acid is effective. For Mass Spectrometry (MS) compatibility, 0.1% formic acid should be used instead.[8]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at approximately 1 mg/mL. Dilute as needed to ensure the detector response is within the linear range.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the compound exhibits strong absorbance.

-

Analysis: Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.

-

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the analyte's signals.[9]

-

Acquisition: Record ¹H and ¹³C NMR spectra. The ¹H spectrum is expected to show distinct signals for the aromatic protons and exchangeable signals for the amine (NH₂) and carboxylic acid (COOH) protons. The ¹³C spectrum will confirm the number of unique carbon environments.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The spectrum of the solid powder can be obtained directly using an Attenuated Total Reflectance (ATR) accessory.[9] This requires minimal sample preparation and ensures good contact.

-

Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

-

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3400 - 3200 | N-H stretch (Amine) |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or protonated/deprotonated species ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of 182.13 g/mol .[4]

-

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [6][10] |

| Hazard | H319 | Causes serious eye irritation. | [6][10] |

| Hazard | H335 | May cause respiratory irritation. | [6][10] |

| Precautionary | P261 | Avoid breathing dust. | [10][11] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [10][11] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]

-

Avoid direct contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

-

-

Storage:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[12]

-

-

Disposal:

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its versatile reactivity and broad applicability. Its successful use in research and development hinges on a thorough understanding of its properties, synthetic routes, and analytical profile. By employing the methodologies and safety protocols outlined in this guide, scientists and researchers can confidently and effectively leverage this compound to advance their projects in pharmaceuticals, material science, and beyond.

References

- Chem-Impex. (n.d.). This compound.

- Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 50573-74-5.

- Sigma-Aldrich. (n.d.). This compound | 50573-74-5.

- ChemScene. (n.d.). This compound | 50573-74-5.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN102924314A - Preparation method of this compound.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 54(7), 345-351.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.

- SIELC Technologies. (2018). Benzoic acid, 2-amino-6-nitro.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 50573-74-5 [sigmaaldrich.com]

- 7. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Benzoic acid, 2-amino-6-nitro- | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Amino-6-nitrobenzoic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

2-Amino-6-nitrobenzoic acid, also known by its synonym 6-Nitroanthranilic acid, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group and a nitro group positioned on a benzoic acid framework, imparts unique reactivity and makes it a valuable building block in synthetic chemistry.

The fundamental identifiers and properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 182.13 g/mol | [3][4][6][7] |

| CAS Number | 50573-74-5 | [1][2][3][4][5] |

| Appearance | Light yellow to brown crystalline powder | [1][8] |

| Purity | Typically ≥97% | [3][5] |

| Melting Point | 180-186 °C | [1] |

The precise arrangement of the functional groups on the benzene ring is critical to its chemical behavior. The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a unique electronic environment that influences its acidity and reactivity in various chemical transformations.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Significance in Research and Development

This compound is a versatile intermediate with applications spanning several industrial and research sectors. Its utility stems from the presence of three distinct functional groups—the carboxylic acid, the primary amine, and the nitro group—which can be selectively targeted in chemical reactions.

Pharmaceutical Synthesis

In the realm of drug development, this compound serves as a crucial starting material for the synthesis of various biologically active molecules.[1] It is particularly noted as an intermediate in the creation of anti-inflammatory and analgesic drugs.[1] The strategic placement of the amino and nitro groups allows for the construction of complex heterocyclic systems, which are common scaffolds in many pharmaceutical agents.

Dyestuffs and Pigments

The chemical structure of this compound makes it a valuable precursor in the synthesis of azo dyes.[1] The primary amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of vibrant and lightfast colors for the textile industry.[1]

Analytical Chemistry

Beyond synthesis, this compound is employed in analytical applications. It can act as a reagent in spectrophotometric analysis and is known to form stable complexes with metal ions, enhancing its utility in various analytical techniques for the detection and quantification of other substances.[1]

Experimental Protocols: A Note on Handling and Storage

Given its application in sensitive research environments, proper handling and storage of this compound are paramount to ensure its stability and purity.

Storage: It is recommended to store the compound in a cool, dry place. Some suppliers suggest storage at temperatures between 0-8 °C.[1] The container should be tightly sealed to prevent moisture absorption and degradation.

Handling: Standard laboratory safety protocols should be observed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chemical compound of significant interest due to its well-defined molecular weight and formula, which are foundational to its use in stoichiometry and reaction planning. Its multifunctional nature makes it an indispensable tool for chemists in both academic and industrial settings, enabling the synthesis of a wide array of valuable products, from life-saving pharmaceuticals to vibrant dyes. A thorough understanding of its properties is the first step toward harnessing its full synthetic potential.

References

-

ALFA CHEMICAL. Good Price CAS:50573-74-5 | this compound for Sale. [Link]

-

PubChem. 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795. [Link]

-

YiZheng HaiFan Chemical Co., Ltd. This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound--YiZheng HaiFan Chemical Co., Ltd. [yzhaifan.com]

Synthesis of 2-Amino-6-nitrobenzoic Acid: A Guide to Modern Amination Strategies of 2-Halo-6-nitrobenzoic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-nitrobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes.[1] Its production from readily available 2-halo-6-nitrobenzoic acids represents a critical transformation, primarily achieved through nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of the core chemical principles, compares classical and modern catalytic methodologies, and presents a field-proven protocol for its synthesis. We will explore the mechanistic nuances of SNAr, the comparative advantages of copper- and palladium-catalyzed systems, and the critical experimental parameters that govern reaction efficiency, yield, and purity. This document is intended to serve as a comprehensive resource for chemists in research and development, enabling them to make informed decisions in designing and optimizing the synthesis of this valuable building block.

The Strategic Importance of the Amination Reaction

The conversion of a halogenated aromatic compound to an arylamine is a cornerstone of organic synthesis. In the context of 2-halo-6-nitrobenzoic acid, this transformation is particularly challenging and important. While classical methods involving high temperatures and pressures with aqueous ammonia have been reported, they often suffer from low yields, harsh conditions, and significant side reactions such as decarboxylation.[2][3] The development of catalyzed reactions has revolutionized this process, offering milder conditions, higher yields, and broader substrate scope, making the synthesis more amenable to industrial-scale production.[2]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from its 2-halo precursor is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or a carbocation intermediate.[4] Instead, it occurs via a two-step addition-elimination pathway.

Causality of the Mechanism: The reaction is highly favored for this specific substrate due to the powerful electron-withdrawing nature of the nitro group (NO₂) positioned ortho to the halogen leaving group.[5] This strategic placement is crucial for two reasons:

-

Activation: The nitro group inductively and through resonance withdraws electron density from the aromatic ring, making the carbon atom attached to the halogen (C2) highly electrophilic and susceptible to attack by a nucleophile (ammonia).[6]

-

Stabilization: Upon nucleophilic attack, a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed.[6] The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, lowering the activation energy of the first, rate-determining step.[5] A nitro group in the meta position would not offer this resonance stabilization, rendering the substrate inert under similar conditions.[5]

The second step is the rapid elimination of the halide ion, which restores the aromaticity of the ring to yield the final product.[4]

Diagram: The SNAr Reaction Mechanism

Caption: The Addition-Elimination mechanism for SNAr.

The Role of the Halogen: In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The reactivity is often F > Cl > Br > I .[7] This is because the first step—the nucleophilic attack—is the slow, rate-determining step.[8] The highly electronegative fluorine atom polarizes the C-F bond to the greatest extent, making the attached carbon the most electrophilic and accelerating the initial attack by the nucleophile.[9]

Synthetic Methodologies: A Comparative Analysis

Method A: Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a reliable and widely adopted method for forming carbon-nitrogen bonds. The use of a cuprous (Cu(I)) catalyst significantly lowers the activation energy required for the amination, allowing the reaction to proceed under much milder conditions than the uncatalyzed alternative.[2] This method is particularly effective for aryl halides, including the less reactive chloro- and bromo-derivatives.

-

Mechanism Insight: While the exact mechanism is complex and debated, it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

-

Advantages: This approach dramatically reduces the need for high pressure and temperature, leading to higher conversion rates, fewer side reactions, and simpler post-reaction workup.[2] It is well-suited for industrial production due to the relatively low cost of copper catalysts.[2]

-

Typical Conditions: The reaction is often carried out in a water-miscible organic solvent like DMF, DMSO, or NMP, in the presence of a base such as K₂CO₃ or KOH, with a Cu(I) salt like CuI or Cu₂O as the catalyst.[2][10][11]

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for C-N bond formation in modern organic chemistry.[12] It employs a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with a vast array of amines.[13]

-

Mechanism Insight: The catalytic cycle involves (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium amide complex, and (3) reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[12][14]

-

Advantages: This method exhibits exceptional functional group tolerance and operates under very mild conditions.[15] While highly effective, for a substrate as activated as 2-halo-6-nitrobenzoic acid, the robust and more economical copper-catalyzed system is often sufficient and more commonly employed. However, for less activated or more complex substrates, the Buchwald-Hartwig reaction remains the gold standard.[13]

Field-Proven Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a robust and reproducible procedure for the synthesis of this compound from 2-chloro-6-nitrobenzoic acid, adapted from established methodologies.[2] It is designed to be a self-validating system, providing high yield and purity.

Diagram: Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-nitrobenzoic Acid via Selective Reduction of 2,6-Dinitrobenzoic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-amino-6-nitrobenzoic acid, a crucial intermediate in the manufacturing of various pharmaceuticals and agricultural chemicals.[1][2] The focus of this whitepaper is the selective reduction of 2,6-dinitrobenzoic acid, a method favored for its potential for high yields and suitability for large-scale production.[3] This document will delve into the underlying chemical principles, provide a detailed experimental protocol, address critical safety considerations, and outline methods for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Significance and Synthetic Strategy

This compound, also known as 6-nitroanthranilic acid, is a valuable building block in organic synthesis.[4][5] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, an amino group, and a nitro group—which allow for a variety of subsequent chemical transformations. While several synthetic routes to this compound have been reported, including those starting from 3-nitrophthalic anhydride or 2-chloro-6-nitrobenzoic acid, the selective reduction of 2,6-dinitrobenzoic acid offers a more direct and often more efficient pathway.[3]

The core challenge and the key to a successful synthesis lie in the selective reduction of one nitro group while leaving the other intact. This regioselectivity is achievable due to the electronic and steric environment of the two nitro groups on the benzoic acid ring.

Chemical Properties of Key Compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2,6-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | - | 603-12-3[6][7] |

| This compound | C₇H₆N₂O₄ | 182.13 | Yellow powder | 50573-74-5[4][5][8] |

The Chemistry of Selective Nitro Group Reduction

The reduction of a nitroaromatic compound to its corresponding amine is a fundamental transformation in organic chemistry.[9] The process involves a six-electron transfer and proceeds through several intermediates, including nitroso and hydroxylamine species.[9][10]

Mechanism of Reduction

The selective reduction of one nitro group in a polynitrated aromatic compound is influenced by both electronic and steric factors. In the case of 2,6-dinitrobenzoic acid, the two nitro groups are electronically similar. However, the choice of reducing agent and reaction conditions can be tailored to favor the reduction of one group over the other.

Commonly employed reducing agents for this transformation include sulfides, hydrosulfides, and polysulfides.[3] These sulfur-based reagents are known for their ability to effect selective reductions in polynitroaromatic compounds.[11] The mechanism is thought to involve the sulfide ion acting as a nucleophile, initiating the reduction cascade. As the reaction progresses, the sulfide is oxidized to sulfur, which can then form polysulfides, modulating the reducing power of the system and enhancing selectivity.[12]

Factors Influencing Selectivity

Several factors are critical in achieving the desired selective reduction:

-

Choice of Reducing Agent: As mentioned, alkali metal sulfides, hydrosulfides, or polysulfides are preferred for their selectivity.[3]

-

Reaction Temperature: Careful control of the reaction temperature is crucial. The reaction is typically carried out at reflux, but overheating must be avoided to prevent over-reduction or side reactions.[3] A temperature range of 60°C to 95°C is often employed.[3]

-

Solvent System: The reaction is commonly performed in a mixed solvent system, such as an alcohol and water mixture.[3] This ensures the solubility of both the organic substrate and the inorganic reducing agent.

-

pH of the Reaction Mixture: The basicity of the reaction medium, often adjusted with sodium bicarbonate or other bases, can influence the reaction rate and selectivity.[3]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

2,6-Dinitrobenzoic acid

-

Sodium hydrosulfide (or sodium sulfide)

-

Sodium bicarbonate (optional)

-

Methanol (or other suitable alcohol)

-

Water

-

Hydrochloric acid (for workup)

-

-

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Thermometer

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

-

pH paper or pH meter

-

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Dissolution of Starting Material: In a round-bottom flask, suspend 2,6-dinitrobenzoic acid in a mixture of alcohol (e.g., methanol) and water.

-

Basification (Optional): To aid in dissolution, a base such as sodium bicarbonate can be added to form the sodium salt of the benzoic acid.[3]

-

Addition of Reducing Agent: Slowly add the reducing agent, for example, sodium hydrosulfide, to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Heating and Reflux: Heat the reaction mixture to a gentle reflux, maintaining the temperature within the optimal range of 60°C to 95°C.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH where the this compound precipitates out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.

Safety Considerations: A Paramount Concern

Working with nitroaromatic compounds and reduction reactions necessitates strict adherence to safety protocols.

Hazards of Nitro Compounds

-

Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[13] They can cause methemoglobinemia, leading to cyanosis.[13]

-

Flammability and Explosivity: While not all nitro compounds are explosive, they are energetic materials and should be handled with care. The risk of fire or explosion increases with the degree of nitration.[14]

-

Corrosivity: The acids and bases used in the synthesis are corrosive and can cause severe burns.[14]

Safe Handling Procedures

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]

-

Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that all equipment is properly grounded.[15]

-

Temperature Control: The exothermic nature of the reduction reaction requires careful temperature control to prevent thermal runaway.[16]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[17]

Characterization of this compound

Confirmation of the successful synthesis and purity of the final product is achieved through various analytical techniques.

Analytical Methods

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 185-190°C with decomposition).[5]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H stretching), nitro (N-O stretching), and carboxylic acid (O-H and C=O stretching) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product. The ¹H NMR will show distinct signals for the aromatic protons and the amino and carboxylic acid protons.

-

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Expected Data Summary

| Analytical Technique | Expected Result |

| Melting Point | ~185-190°C (decomposes)[5] |

| ¹H NMR | |

| Aromatic Protons | Signals in the aromatic region (δ 6.5-8.0 ppm) |

| Amino Protons | Broad singlet, chemical shift dependent on solvent and concentration |

| Carboxylic Acid Proton | Broad singlet, typically downfield (δ > 10 ppm) |

| IR Spectroscopy (cm⁻¹) | |

| N-H Stretch (Amino) | ~3300-3500 (two bands for primary amine) |

| O-H Stretch (Carboxylic Acid) | Broad band ~2500-3300 |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 |

| N-O Stretch (Nitro) | ~1520-1560 and ~1345-1385 |

Conclusion

The selective reduction of 2,6-dinitrobenzoic acid is a robust and scalable method for the synthesis of this compound. This guide has provided a detailed framework for understanding the underlying chemistry, executing the synthesis safely and efficiently, and characterizing the final product. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can confidently produce this important chemical intermediate for their synthetic needs.

References

- Process for preparing 2-amino-6-nitro-benzoic acid.

- nitro razredčilo. Chemius.

- Nitr

- This compound. CymitQuimica.

- Methods for producing aminonitrobenzoic acids.

- Preparation method of this compound.

- This compound. ChemScene.

- SAFETY DATA SHEET - Aldrich 146439. Sigma-Aldrich.

- Working with Hazardous Chemicals. Organic Syntheses.

- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- This compound | 50573-74-5. ChemicalBook.

- This compound AldrichCPR. Sigma-Aldrich.

- This compound. YiZheng HaiFan Chemical Co., Ltd.

- Benzoic acid, 2,6-dinitro-. PubChem.

- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic

- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.

- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.

- Organic Chemistry-4.

- 2,6-DINITROBENZOIC ACID | 603-12-3. ChemicalBook.

Sources

- 1. WO2010045352A2 - Methods for producing aminonitrobenzoic acids - Google Patents [patents.google.com]

- 2. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound--YiZheng HaiFan Chemical Co., Ltd. [yzhaifan.com]

- 6. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-DINITROBENZOIC ACID | 603-12-3 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Mobile [my.chemius.net]

- 16. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 17. orgsyn.org [orgsyn.org]

Physical properties of 2-Amino-6-nitrobenzoic acid (melting point, appearance)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzoic acid, also known as 6-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes.[1] A thorough understanding of its physical properties is fundamental for its effective use in research and development, ensuring consistency in experimental outcomes and the quality of synthesized products. This guide provides a detailed examination of the key physical characteristics of this compound, with a focus on its melting point and appearance, supported by experimental protocols and an overview of the principles behind these characterizations.

Core Physical Properties

The physical properties of a compound, such as its melting point and appearance, are intrinsic characteristics that are invaluable for identification and purity assessment.[2][3]

Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow crystalline powder or solid. | |

| Melting Point | 180-186 °C | |

| 185-190 °C (with decomposition) | [2] | |

| 189 °C (with decomposition) | [1] | |

| Molecular Formula | C₇H₆N₂O₄ | [4] |

| Molecular Weight | 182.13 g/mol | [5] |

In-Depth Analysis of Physical Properties

Appearance: A Macroscopic and Microscopic Perspective

The appearance of a solid pharmaceutical compound is its first line of characterization. This compound is consistently described as a light yellow to yellow crystalline powder . This description, while useful, can be further refined for technical applications.

Expertise & Experience: In a drug development context, "appearance" extends beyond simple color. It encompasses a range of morphological characteristics that can influence a compound's behavior, such as its flowability, dissolution rate, and stability.[6][7] For this compound, the term "crystalline powder" suggests that the solid exists in an ordered three-dimensional lattice structure. The specific crystal habit (the external shape of a crystal) and particle size distribution are critical parameters that are not typically detailed in supplier specifications but can be crucial for process development and formulation.[8][9]

Trustworthiness: A self-validating approach to characterizing the appearance of a new batch of this compound would involve not just visual inspection but also microscopic analysis. Techniques such as optical microscopy can provide valuable information on particle shape and size, while more advanced methods like Scanning Electron Microscopy (SEM) can offer higher resolution images of the crystal morphology.[8]

Melting Point: An Indicator of Purity and Identity

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[2][3] For this compound, a range of melting points is reported, typically between 180 °C and 190 °C .[2] Several sources also note that the compound decomposes upon melting.[1][2]

Expertise & Experience: The observed melting point range can be attributed to several factors. Firstly, the presence of impurities will typically depress and broaden the melting point range.[2] Therefore, a sharp melting point is a strong indicator of high purity. Secondly, the mention of "decomposition" is a critical piece of information. It signifies that at or near its melting point, the molecule is not just undergoing a phase change but is also breaking down into other chemical species. This thermal instability has important implications for its handling and storage, as well as for any chemical reactions where it might be heated. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide a more detailed understanding of the thermal events occurring as the compound is heated.[10]

Trustworthiness: To ensure the accuracy and reliability of a melting point measurement, it is crucial to use a calibrated apparatus and a standardized procedure. A preliminary, rapid determination can establish an approximate melting point, followed by a slower, more careful measurement to obtain a precise value. The observation of decomposition (e.g., color change, gas evolution) during the measurement should always be recorded as part of the physical characterization.

Experimental Protocols

The following section provides a detailed methodology for the determination of the melting point of this compound.

Protocol: Melting Point Determination using a Capillary Tube Method

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for finely powdering the sample)[11]

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[11]

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[2]

-

Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.

-

Repeat until the packed sample is approximately 1-2 mm in height.[12]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Turn on the heating element and set a heating rate that will increase the temperature relatively quickly to about 15-20 °C below the expected melting point of 180-190 °C.

-

Once the temperature is within this range, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[11]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

Also, note any visual changes such as darkening or gas evolution, which would indicate decomposition.

-

-

Reporting:

-

The melting point should be reported as a range from the temperature at which melting begins to the temperature at which it is complete.

-

If decomposition was observed, this should be noted (e.g., 185-190 °C dec.).

-

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical characterization of a chemical compound.

Conclusion

The physical properties of this compound, specifically its appearance as a yellow crystalline powder and its melting point in the range of 180-190 °C with decomposition, are fundamental parameters for its identification and quality control. A comprehensive characterization, however, should extend beyond these basic observations to include a more detailed analysis of its morphology and thermal behavior. The protocols and workflows outlined in this guide provide a framework for researchers, scientists, and drug development professionals to approach the physical characterization of this important chemical intermediate with scientific rigor and a focus on generating reliable and reproducible data.

References

-

YiZheng HaiFan Chemical Co., Ltd. This compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

MedPharma. To determine the melting point of given organic compound. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Longdom Publishing. Pharmaceutical Powder and Particle Morphology in Drug Development. [Link]

-

Technology Networks. Physical Morphology and Spectroscopic Classification in the Development of Pharmaceutical Powders. [Link]

-

Intertek. Pharmaceutical Powder and Particle Characterisation and Analysis. [Link]

- Google Patents. Process for preparing 2-amino-6-nitro-benzoic acid.

-

SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]

- 7. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]

- 8. longdom.org [longdom.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. scielo.br [scielo.br]

- 11. medpharma12.com [medpharma12.com]

- 12. byjus.com [byjus.com]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Thermochemical Properties of 2-Amino-6-nitrobenzoic Acid and its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of this compound and its structural analogs. In the realms of pharmaceutical development and materials science, a thorough understanding of a compound's energetic properties is paramount for predicting its stability, solubility, and bioavailability. While direct experimental thermochemical data for this compound is notably scarce in current literature, this guide offers a robust framework for its determination.[1] We will delve into both established experimental techniques and powerful computational methods, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to characterize novel compounds where such critical data is absent.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound is a versatile chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[2] It serves as a crucial building block in the creation of more complex, biologically active molecules.[2] The thermochemical properties of an active pharmaceutical ingredient (API) and its intermediates, such as enthalpy of formation, combustion, sublimation, and Gibbs free energy, are critical parameters that influence the entire drug development pipeline.

These properties govern:

-

Polymorph Stability: Different crystalline forms (polymorphs) of a drug can have varying solubilities and dissolution rates, directly impacting bioavailability. Thermochemical data helps identify the most stable polymorph.

-

Solubility and Dissolution: The energy required to break the crystal lattice of a solid (related to the enthalpy of fusion and sublimation) is a key factor in its solubility.

-

Manufacturing Process Safety: Thermal stability data, often obtained through techniques like Differential Scanning Calorimetry (DSC), is crucial for assessing the thermal hazards of compounds during manufacturing and storage.

-

Computational Modeling: Experimental thermochemical data is essential for validating and parameterizing computational models used in drug design and formulation development.

Given the limited availability of direct experimental data for this compound, this guide will focus on the established methodologies for determining these crucial parameters, drawing on data from its analogs for illustrative purposes.

Experimental Determination of Thermochemical Properties

The experimental characterization of a compound's thermochemical properties relies on a suite of calorimetric and analytical techniques. The choice of method is dictated by the specific property being investigated.

Enthalpy of Combustion and Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. It is often determined indirectly from the enthalpy of combustion (ΔcH°) measured by combustion calorimetry. Benzoic acid itself is a well-established reference compound for calibrating bomb calorimeters.[3][4][5]

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb".[1] The heat released during combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.[1]

Experimental Protocol: Static Bomb Calorimetry

-

Sample Preparation: A pellet of the sample (typically 0.5 - 1.5 g) is pressed and accurately weighed.

-

Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire is attached to ignition terminals, making contact with the sample. A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[1]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a steady state is reached post-combustion.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[1][6]

-

Data Analysis: The standard massic energy of combustion is calculated from the temperature rise, the mass of the sample, and the energy equivalent of the calorimeter. This value is then used to derive the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation using Hess's Law.[1]

Diagram of the Combustion Calorimetry Workflow:

Caption: Workflow for determining the enthalpy of formation.

Enthalpy of Fusion and Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[1] It is invaluable for determining the enthalpy of fusion (ΔfusH°), melting point, and assessing thermal stability.[7][8]

Principle: The sample and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate).[1] The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly related to the thermal events occurring in the sample.[9]

Experimental Protocol: DSC for Enthalpy of Fusion

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[7]

-

Reference Preparation: An empty, sealed aluminum pan is used as a reference.[7]

-

Measurement: The sample and reference pans are placed in the DSC cell. The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[7]

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to determine the enthalpy of fusion.

Diagram of the DSC Experimental Workflow:

Caption: Workflow for determining the enthalpy of fusion.

Enthalpy of Sublimation: Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°) is the heat required to change a substance from a solid to a gas.[10] It is a critical parameter for assessing the volatility of a compound and can be derived from vapor pressure measurements as a function of temperature. The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids.[11][12][13][14]

Principle: A solid sample is placed in a thermostated cell with a small orifice (the Knudsen cell). In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure.[11] The rate of mass loss is measured, from which the vapor pressure can be calculated.

Experimental Protocol: Knudsen Effusion

-

Sample Loading: The sample is placed in the Knudsen cell.

-

Vacuum: The system is evacuated to a high vacuum.

-

Heating and Measurement: The cell is heated to a specific, constant temperature. The mass loss of the sample is measured over a set period.

-

Temperature Variation: The experiment is repeated at several different temperatures.

-

Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[1][15]

Diagram of the Knudsen Effusion Workflow:

Caption: Workflow for determining the enthalpy of sublimation.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.[16] High-level quantum chemical methods can predict gas-phase enthalpies of formation with a high degree of accuracy.[16]

Methodology:

-

Structure Optimization: The 3D molecular structure of the compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Energy Calculation: A high-level single-point energy calculation is performed. Methods like G4 are often used for their accuracy in predicting thermochemical data.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes.

Diagram of the Computational Workflow:

Caption: Workflow for computational thermochemistry.

Thermochemical Data for Analogs of this compound

While data for the title compound is scarce, examining its structural analogs provides a valuable comparative context. The position of functional groups significantly influences the energetic properties of a molecule.[1]

| Compound | Property | Value | Method | Reference |

| o-Nitrobenzoic acid | Heat of Decomposition (ΔHd) | 335.61 - 542.27 J/g | DSC | |

| m-Nitrobenzoic acid | Heat of Decomposition (ΔHd) | 327.05 - 1003.98 J/g | DSC | |

| p-Nitrobenzoic acid | Heat of Decomposition (ΔHd) | up to 1003.98 J/g | DSC | |

| o-Aminobenzoic acid | Enthalpy of Formation (ΔfH°cr) | -399.0 ± 3 kJ/mol | Combustion Calorimetry | [6] |

| m-Aminobenzoic acid | Enthalpy of Formation (ΔfH°cr) | -416.6 ± 4.1 kJ/mol | Combustion Calorimetry | [6] |

| p-Aminobenzoic acid | Enthalpy of Formation (ΔfH°cr) | -408.7 ± 2.3 kJ/mol | Combustion Calorimetry | [6] |

| p-Aminobenzoic acid | Enthalpy of Sublimation (ΔsubH) | 112 ± 1 kJ/mol | - | [17] |

| Benzoic Acid | Energy of Combustion | -26434.0 ± 3.3 J/g | Combustion Calorimetry | [5] |

Note: This table presents a selection of available data and is not exhaustive. Values can vary depending on the experimental conditions.

Conclusion: A Path Forward for Characterization

This guide has outlined the authoritative experimental and computational methodologies required to determine the thermochemical properties of this compound. While direct experimental values are currently absent from the literature, the protocols detailed herein for combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method provide a clear roadmap for their acquisition. Furthermore, computational approaches serve as a powerful predictive tool to guide experimental work.

For researchers and professionals in drug development, obtaining this data is not merely an academic exercise. It is a critical step in ensuring the safety, stability, and efficacy of new chemical entities. The systematic application of the principles and protocols described in this guide will empower scientists to build a comprehensive thermochemical profile for this compound and other novel compounds, thereby accelerating the journey from discovery to application.

References

-

Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO. Retrieved January 8, 2026, from [Link]

-

Verevkin, S. P., et al. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit?. ChemPhysChem, 19(5), 619-630. Retrieved January 8, 2026, from [Link]

-

Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). Surface Measurement Systems. Retrieved January 8, 2026, from [Link]

-

Verevkin, S. P., et al. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. INIS-IAEA. Retrieved January 8, 2026, from [Link]

-

Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. (2015). R Discovery. Retrieved January 8, 2026, from [Link]

-

Knudsen Effusion Mass Spectrometer. (n.d.). University of Manchester. Retrieved January 8, 2026, from [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2016). MDPI. Retrieved January 8, 2026, from [Link]

-

4-Aminobenzoic acid. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Knudsen Effusion. (2022). University of Wisconsin-Madison. Retrieved January 8, 2026, from [Link]

-

Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Benzoic acid derivatives. (2015). CORE. Retrieved January 8, 2026, from [Link]

-

Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. (2019). AIP Publishing. Retrieved January 8, 2026, from [Link]

-

Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Measurements of specific heat of meta-nitrobenzoic acid diethanolamine crystals—By differential scanning calorimetry. (n.d.). AKJournals. Retrieved January 8, 2026, from [Link]

-

Benzoic acid, 4-nitro-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

- Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.

-

This compound. (n.d.). YiZheng HaiFan Chemical Co., Ltd. Retrieved January 8, 2026, from [Link]

- Preparation method of this compound. (n.d.). Google Patents.

-

Gibbs Free Energy. (n.d.). Purdue University. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. Retrieved January 8, 2026, from [Link]

-

Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. (n.d.). NIST. Retrieved January 8, 2026, from [Link]

-

Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. (n.d.). NIH. Retrieved January 8, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved January 8, 2026, from [Link]

-

Standard Gibbs free energy of formation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Enthalpy of sublimation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

ENTHALPIES OF COMBUSTION AND FORMATION OF ISOMERS OF THE AMINO-BENZOIC ACID. (n.d.). Revue Roumaine de Chimie. Retrieved January 8, 2026, from [Link]

-